molecular formula C10H9N5O B1673648 Kinetin CAS No. 525-79-1

Kinetin

Cat. No.: B1673648
CAS No.: 525-79-1
M. Wt: 215.21 g/mol
InChI Key: QANMHLXAZMSUEX-UHFFFAOYSA-N
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Description

Kinetin (N⁶-furfuryladenine) is a synthetic cytokinin first identified in 1955 as a degradation product of herring sperm DNA . It plays a pivotal role in regulating plant cell division, delaying senescence, and enhancing stress tolerance . Beyond its plant growth-regulating properties, this compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and protecting DNA from oxidative damage, as demonstrated in mammalian systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kinetin can be synthesized through several methods. One common method involves the reaction of furfural with adenine. The process typically involves heating adenine with furfural in the presence of an acid catalyst to form N6-furfuryladenine. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Kinetin undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: this compound can be oxidized to form this compound riboside, a derivative with potential biological activity.

    Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to prevent degradation of the this compound molecule.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include this compound riboside, reduced this compound derivatives, and substituted this compound analogs. These products can have different biological activities and applications.

Scientific Research Applications

Plant Growth and Development

Kinetin in Agriculture:
this compound has been widely studied for its role in promoting growth and mitigating stress in plants. It enhances cell division, delays senescence, and improves overall plant health.

  • Effects on Soybean:
    A study demonstrated that this compound application significantly increased the levels of bioactive gibberellins (GA1 and GA4) in soybean plants, which are crucial for growth under saline conditions. The application of 5 µM this compound resulted in maximum GA content, showcasing its potential to enhance resilience against environmental stressors like salt .
TreatmentGA1 Content (ng/g)GA4 Content (ng/g)
Control0.731.64
This compound (5 µM)5.8611.34
NaCl + this compoundSignificant RecoverySignificant Recovery

Medical Applications

Antioxidant and Anti-Aging Effects:
this compound has shown promise in medical research, particularly concerning its antioxidant properties and potential anti-aging effects.

  • Cellular Protection:
    Research indicates that this compound can protect mammalian cells from oxidative stress. It exhibits dose-dependent effects where lower concentrations provide protection while higher concentrations may induce cytotoxicity . For instance, in Huntington's disease models, this compound improved cell viability at concentrations between 1-10 µM without significant toxicity .
  • Platelet Aggregation Inhibition:
    This compound has been found to inhibit platelet aggregation in human cells, suggesting potential therapeutic applications for cardiovascular diseases. Concentrations of 70 and 150 µM were effective in reducing thromboxane A2 formation and intracellular calcium mobilization .

Cosmetic Applications

Skin Health Improvement:
this compound is increasingly used in cosmetic formulations due to its ability to enhance skin barrier function and reduce signs of aging.

  • Clinical Efficacy:
    A clinical study assessed the effects of a this compound-containing cream on skin moisture and barrier function over four weeks. Results showed significant improvements in transepidermal water loss (TEWL) and skin roughness, indicating its effectiveness as an anti-aging agent .
ParameterBaseline MeasurementAfter 2 WeeksAfter 4 Weeks
TEWL (g/m²/h)9.968.927.08
Skin RoughnessHighModerateLow

Case Studies

Case Study: this compound's Role in Aging
In a study examining the effects of this compound on aging processes, it was found that treatment with this compound significantly increased the expression of keratinocyte differentiation markers, which are essential for maintaining skin integrity . This suggests that this compound could play a crucial role in dermatological applications aimed at combating aging.

Case Study: this compound in Microalgae Cultivation
Research has shown that this compound can enhance the growth and biochemical composition of microalgae such as Tetraselmis suecica. The addition of this compound led to increased cell density and antioxidant enzyme activity, highlighting its potential utility in biotechnology for producing high-value compounds from microalgae .

Mechanism of Action

Kinetin exerts its effects by binding to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. In mammalian cells, this compound has been shown to mitigate oxidative stress by binding to specific cellular proteins such as adenine phosphoribosyltransferase and adenosine receptor A2A. These interactions help protect cells from oxidative damage and promote cellular survival .

Comparison with Similar Compounds

Comparison of Kinetin with Similar Compounds

Structural and Functional Comparison

Benzyladenine (BA)

  • Structure : BA shares adenine as a base but substitutes this compound’s furfuryl group with a benzyl group .
  • Function : Both delay senescence in oat leaf assays, but unlike natural cytokinins (e.g., zeatin), they exhibit stronger antioxidant effects in human fibroblasts .
  • Efficacy : In plant tissue culture, BA is often paired with auxins (e.g., 2,4-D) to promote shoot proliferation, whereas this compound synergizes with 1-naphthylacetic acid (NAA) to enhance secondary metabolite production (e.g., ferulic acid, rutin) in hyssop callus cultures .

Zeatin

  • Structure: A natural cytokinin with an isoprenoid side chain, distinguishing it from this compound’s aromatic furfuryl group .
  • Function : Zeatin is less effective than this compound in delaying senescence and shows weaker antioxidant activity in mammalian cells .

Thidiazuron (TDZ)

  • Structure : A phenylurea-type cytokinin with distinct receptor-binding properties compared to adenine-derived this compound.
  • Function : TDZ is potent in micropropagation but may induce somaclonal variation. This compound, in contrast, promotes rooting without genetic instability, as shown in prickly pear .

1-Naphthylacetic Acid (NAA)

  • Interaction : While NAA (an auxin) primarily stimulates root initiation, this compound synergizes with it to enhance antioxidant activity in callus cultures. For example, MS medium with 2 mg/L this compound and 3 mg/L NAA yielded 822 µg/mL DPPH radical scavenging activity, comparable to native plant levels .

Efficacy in Plant and Mammalian Systems

Secondary Metabolite Production

  • This compound upregulates phenolic and alkaloid biosynthesis in Coffea arabica under cold stress, increasing 5-caffeoylquinic acid (5-CQA) by 27.1% and mangiferin by 22.2% .
  • In buckwheat, this compound treatment induces a 7-fold increase in anthocyanin accumulation in dark-grown cotyledons, a response absent in hypocotyls or with other cytokinins .

Antioxidant Mechanisms

  • This compound directly neutralizes ROS via its furfurylamine hydrogen and forms Cu(II)-kinetin complexes to mitigate oxidative stress . BA’s antioxidant action is less mechanistically defined but involves ROS scavenging in human skin cells .

Toxicity Profiles

  • This compound: At 5 mg/kg in rats, this compound causes mild renal tubular degeneration and hepatocyte damage, while doses ≤1 mg/kg are non-toxic .
  • BA and Zeatin: Limited mammalian toxicity data exist, though BA is widely used in cosmetics without reported adverse effects .

Data Tables

Table 1. Antioxidant Activity of this compound vs. BA in Plant Systems

Compound DPPH Scavenging (µg/mL) Anthocyanin Increase (Fold) Key Metabolites Enhanced
This compound 822 (MS-2 medium) 7 (buckwheat) 5-CQA, mangiferin
BA Not reported No significant effect None reported

Table 2. Toxicity and Therapeutic Doses in Mammals

Compound Safe Dose (mg/kg) Toxic Dose (mg/kg) Therapeutic Use
This compound ≤1 5 FD (23.5 mg/kg/d)
BA Not established Not established Cosmetic formulations

Biological Activity

Kinetin, a type of cytokinin (6-furfurylaminopurine), is a plant hormone that has garnered significant attention for its multifaceted biological activities in both plants and mammals. This article explores the various biological functions of this compound, focusing on its protective effects against oxidative stress, its role in plant growth and development, and its potential applications in biomedical research.

This compound exhibits a range of biological activities through various mechanisms:

  • Oxidative Stress Mitigation : this compound has been shown to protect mammalian cells from oxidative stress. Research indicates that lower concentrations of this compound can enhance cell survival and longevity by mitigating oxidative damage, while higher concentrations may induce apoptosis, suggesting a dose-dependent effect on cellular responses .
  • Regulation of Gene Expression : this compound influences the expression of genes related to stress response and cellular repair. It activates transcription factors such as Nrf2, which plays a crucial role in regulating antioxidant responses in cells .
  • Enhancement of Antioxidant Enzymes : Studies have demonstrated that this compound increases the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CTL), thereby enhancing cellular defense mechanisms against oxidative damage .

Effects on Plant Growth

This compound is widely recognized for its role in promoting plant growth and development:

  • Seed Germination and Shoot Proliferation : this compound has been shown to stimulate seed germination and shoot proliferation in various plant species. For instance, in spinach, low concentrations of this compound (0.5 mg/L) significantly enhanced germination rates compared to controls .
  • Drought Resistance : In lettuce, this compound applied alongside abscisic acid improved drought tolerance by enhancing sugar accumulation and overall productivity under drought conditions .
  • Phytohormonal Interactions : this compound interacts with other phytohormones to modulate plant responses to abiotic stresses. For example, it has been reported to mitigate the adverse effects of salt stress on soybean plants by regulating the levels of isoflavones and other phytohormones .

1. This compound's Role in Myoblast Differentiation

A study investigated the effects of this compound on C2C12 myoblasts, revealing that it significantly stimulates differentiation into myotubes at concentrations ranging from 1μM to 10μM. The study found that this compound not only increased the fusion index but also enhanced the expression of muscle-specific genes such as Myogenin (Myog) and muscle creatine kinase (MCK) .

Concentration (μM)Fusion IndexMCK ActivityMyog Transcript Levels
0.01LowLowLow
0.1ModerateModerateModerate
1HighHighHigh
10Very HighVery HighVery High

2. Protective Effects Against Oxidative Stress

In another study, this compound was shown to protect human promyelocytic HL-60 cells from oxidative damage by enhancing the activity of antioxidant enzymes. This protective effect was linked to the activation of Nrf2 signaling pathways, demonstrating this compound's potential as a therapeutic agent against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for quantifying Kinetin in plant tissues, and how can methodological consistency be ensured across studies?

  • Methodological Answer : Use high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Validate protocols by spiking samples with deuterated this compound as an internal standard to account for matrix effects. Include calibration curves with a dynamic range of 0.1–100 ng/mL, and report recovery rates (ideally 85–115%) . For reproducibility, document extraction solvents (e.g., 80% methanol), homogenization techniques, and centrifugation parameters in supplemental materials.

Q. What experimental models are optimal for studying this compound’s role in delaying leaf senescence, and how should controls be designed?

  • Methodological Answer : Use Arabidopsis thaliana or Nicotiana tabacum leaf disc assays under controlled ethylene conditions. Measure chlorophyll retention via spectrophotometry (OD 652 nm) over 7 days. Include negative controls (untreated discs) and positive controls (discs treated with ethylene inhibitors like 1-MCP). Replicate experiments across three biological batches to account for intra-species variability .

Q. How does this compound influence callus induction in tissue culture, and what factors affect its efficacy?

  • Methodological Answer : Optimize this compound concentrations (typically 0.1–2.0 mg/L) alongside auxins (e.g., NAA) in Murashige and Skoog (MS) media. Use factorial designs to test hormone ratios and light/dark cycles. Assess callus morphology and biomass after 4 weeks. Validate results with histological staining (e.g., toluidine blue for cell viability) .

Advanced Research Questions

Q. How can conflicting data on this compound’s synergistic effects with auxins in root organogenesis be resolved methodologically?

  • Methodological Answer : Conduct meta-analyses of published studies to identify confounding variables (e.g., photoperiod, genotype-specific responses). Use response surface methodology (RSM) to model hormone interactions and identify optimal concentration thresholds. Validate findings in mutant lines (e.g., Arabidopsis cytokinin receptor mutants) to isolate this compound-specific pathways .

Q. What molecular mechanisms underlie this compound’s anti-senescence effects, and how can transcriptomic approaches elucidate these pathways?

  • Methodological Answer : Perform RNA-seq on this compound-treated vs. untreated senescing leaves. Focus on differentially expressed genes (DEGs) related to chlorophyll degradation (SGR1, NYC1) and cytokinin signaling (ARRs, HKs). Use CRISPR/Cas9-edited lines to validate candidate genes. Normalize data to housekeeping genes (e.g., ACTIN2) and apply Benjamini-Hochberg correction for false discovery rates .

Q. How do researchers reconcile discrepancies in this compound’s efficacy across plant species, and what experimental frameworks support cross-species comparisons?

  • Methodological Answer : Adopt the PICOT framework:

  • P opulation: Compare monocots (e.g., wheat) vs. dicots (e.g., soybean).
  • I ntervention: Standardize this compound delivery (foliar spray vs. root drench).
  • C omparison: Use species with sequenced genomes to assess ortholog conservation.
  • O utcome: Quantify biomass, photosynthetic efficiency, and hormone metabolite profiles.
  • T ime: Conduct longitudinal studies over full growth cycles .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals. For heteroscedastic data, implement Welch’s correction or mixed-effects models .

Q. How can researchers address variability in this compound stability under different storage conditions?

  • Methodological Answer : Perform accelerated stability testing by storing this compound solutions at 4°C, −20°C, and room temperature. Quantify degradation via HPLC-MS at 0, 7, 30, and 90 days. Use Arrhenius equations to predict shelf life. Include antioxidants (e.g., ascorbic acid) in buffers to mitigate oxidation .

Q. Experimental Design Considerations

Q. What strategies mitigate photodegradation artifacts in this compound-treated plant experiments?

  • Methodological Answer : Use amber glassware or light-blocking films during treatment applications. Measure light intensity (µmol/m²/s) with quantum sensors and adjust growth chamber settings to maintain ≤50 µmol/m²/s during this compound exposure. Include dark-phase controls and validate results with LC-MS to detect degradation byproducts .

Q. How should researchers design experiments to distinguish this compound-specific effects from endogenous cytokinin activity?

  • Methodological Answer : Employ deuterium-labeled this compound to track exogenous vs. endogenous pools via mass spectrometry. Use cytokinin biosynthesis inhibitors (e.g., lovastatin) in combination treatments. Validate with transgenic reporters (e.g., TCSn::GFP for cytokinin signaling) .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-7H-purin-6-amine
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InChI

InChI=1S/C10H9N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15)
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InChI Key

QANMHLXAZMSUEX-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3
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Molecular Formula

C10H9N5O
Record name kinetin
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DSSTOX Substance ID

DTXSID9035175
Record name Kinetin
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Molecular Weight

215.21 g/mol
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Physical Description

Solid; [Merck Index] White powder; [MSDSonline], Solid
Record name Kinetin
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Solubility

Slightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.
Record name KINETIN
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Color/Form

Platelets from absolute ethanol

CAS No.

525-79-1
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Melting Point

266-267 °C, 266.50 °C. @ 760.00 mm Hg
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Synthesis routes and methods

Procedure details

FD lymphoblast lines were grown in RPMI-1640 and primary fibroblast lines in Dulbecco's modified Eagle's media (DMEM) with Earle's balanced salts. Both media were supplemented with 2 mM L-glutamine and 1% penicillin/streptomycin and either 10% (lymphoblast) or 20% (fibroblast) fetal bovine serum (Invitrogen). Kinetin was obtained from both MicroSource Discovery Systems and Sigma and dissolved at 10 mM in either DMSO or water. FD cells were cultured in the presence of kinetin for 72 hours except where noted. Benzyladenine, zeatin, and 2iP were obtained from Sigma and dissolved in DMSO at 10 mM. These compounds were tested at concentrations of 1 μM, 10 μM, 50 μM, and 100 μM. Cycloheximide was obtained from Sigma and dissolved at 10 mg/ml in DMSO. Cells were treated with 100 μM kinetin for eight hours, then 50 μg/ml cycloheximide was added to the cultures for four hours16.
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penicillin streptomycin
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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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